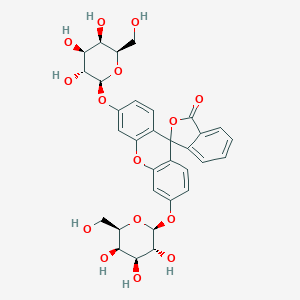

Fluorescein-digalactoside

Beschreibung

Historical Context of Fluorogenic Substrates in Biological Research

The journey of fluorescent molecules in biological research began in 1871 with the synthesis of fluorescein (B123965) by German chemist Adolf von Baeyer. biotium.com Initially named resorcinphthalein, this compound's intense yellow-green fluorescence laid the groundwork for a new era of biological visualization. biotium.com However, it was not until 1941 that the true potential of fluorescein in biology was unlocked by Albert Coons, who ingeniously conjugated it to antibodies to visualize proteins within cells and tissues, a technique now fundamental to immunofluorescence. biotium.com This breakthrough sparked an explosion in the use of fluorescent molecules for labeling various biological components, including organelles, membranes, lipids, and nucleic acids. biotium.com

The development of fluorogenic substrates, which are non-fluorescent until acted upon by a specific enzyme, represented a significant leap forward. taylorandfrancis.com These substrates offered a way to not only detect the presence of an enzyme but also to quantify its activity with high sensitivity. taylorandfrancis.comnih.gov Early fluorogenic substrates, such as those based on 4-methylumbelliferone (B1674119) (4-MU), were employed to detect fungal enzymes like chitinases and cellulases in environmental samples. nih.gov These substrates, upon hydrolysis, release the fluorescent 4-MU molecule, which can be measured in nanomolar concentrations. nih.gov The principles behind these early fluorogenic tools paved the way for the development of more sophisticated and specific substrates, including those designed for detecting key enzymes in bacterial diagnostics and other areas of microbiology. nih.gov The evolution of these substrates has been driven by the need for greater sensitivity, lower background fluorescence, and compatibility with a growing array of advanced analytical techniques. taylorandfrancis.com

Evolution of Fluorescein-digalactoside (FDG) as a Research Tool

This compound (FDG) emerged as a specialized fluorogenic substrate designed for the highly sensitive detection of β-galactosidase, an enzyme encoded by the lacZ gene. ontosight.ai The core concept behind FDG is the masking of fluorescein's fluorescence with two galactose molecules. ontosight.ai This design renders the molecule non-fluorescent until it encounters β-galactosidase, which cleaves the galactoside bonds, liberating the highly fluorescent fluorescein. ontosight.ai This "turn-on" mechanism provides a direct and proportional relationship between enzyme activity and the resulting fluorescence signal. nih.govabcam.com

The development of FDG was a significant advancement, offering a substantial increase in sensitivity compared to earlier chromogenic substrates like X-gal, which produces a colored precipitate. springernature.comnih.gov Research has shown that fluorescence-based assays using FDG can be 100 to 1000 times more sensitive than radioisotope-based enzyme-linked immunosorbent assays (ELISAs). thermofisher.com This heightened sensitivity allows for the detection of very low levels of β-galactosidase activity.

Further evolution of this tool led to the creation of derivatives like C12-FDG (5-dodecanoylaminofluorescein di-β-D-galactopyranoside), a more lipophilic version of FDG. nih.govthermofisher.com This modification enhances its ability to cross the membranes of certain cell types. For instance, C12-FDG has been found to be more sensitive than FDG for detecting β-galactosidase activity in animal cells. nih.gov However, the choice between FDG and its derivatives often depends on the specific cell type being studied, as their penetration and performance can vary. nih.gov For example, FDG is effective in gram-negative bacteria, while C12-FDG shows poor penetration in these organisms. nih.gov Conversely, C12-FDG has been shown to be useful for detecting senescence-associated β-galactosidase (SA-β-gal) in flow cytometry applications, although it can have limitations such as cellular leakage. thermofisher.com

Significance of β-Galactosidase (LacZ) as a Reporter Enzyme in Research Systems

The Escherichia coli lacZ gene, which encodes the enzyme β-galactosidase, is one of the most widely used reporter genes in molecular biology. springernature.comthermofisher.complos.org Its popularity stems from several key advantages. The enzyme has a high turnover rate, meaning it can process its substrate rapidly, leading to a strong and easily detectable signal. thermofisher.com This allows for the detection of even very low levels of gene expression, making it a highly sensitive reporter. thermofisher.com

Another significant advantage is the low background activity of endogenous β-galactosidases in many commonly used research organisms, such as mammalian cells. thermofisher.com While these cells do possess their own β-galactosidases, these enzymes are typically found in lysosomes and function optimally at a low pH. thermofisher.com In contrast, the bacterial β-galactosidase functions well at a neutral pH, allowing for specific detection of the lacZ reporter gene's activity with minimal interference from the host cell's own enzymes. thermofisher.com

The versatility of the lacZ system is another of its strengths. It can be used to monitor transfection efficiency, study the expression of recombinant fusion proteins, and analyze the activity of gene promoters and other regulatory elements. springernature.comthermofisher.comableweb.org By placing the lacZ gene under the control of a specific promoter, researchers can visually track the spatial and temporal patterns of that promoter's activity. springernature.comnih.gov The development of various substrates, both chromogenic (like X-gal) and fluorogenic (like FDG), has provided a range of tools for detecting β-galactosidase activity in different experimental contexts, from whole-mount embryo staining to quantitative assays in cell extracts. springernature.comableweb.org

Overview of FDG's Role in Modern Molecular and Cellular Biology Research

This compound (FDG) has become an indispensable tool in modern molecular and cellular biology, primarily due to its utility in studying gene expression, cellular imaging, and enzyme assays. ontosight.ai Its ability to produce a fluorescent signal directly proportional to β-galactosidase activity makes it a cornerstone for a variety of advanced applications. nih.govabcam.com

One of the most prominent applications of FDG is in flow cytometry. nih.govnih.gov This technique allows for the rapid analysis and sorting of individual cells based on their fluorescence. By using FDG, researchers can identify and isolate viable cells that are actively expressing a lacZ reporter gene. nih.gov This has been successfully applied in animal, bacterial, and yeast cells, providing a powerful method for studying gene expression at the single-cell level. nih.govnih.gov

FDG is also widely used in cellular imaging to visualize the spatial distribution of β-galactosidase expression within cells and tissues. ontosight.ai This is particularly valuable in developmental biology for tracking gene expression patterns in whole embryos and in studies of cellular processes like senescence, where β-galactosidase activity is a known marker. nih.govresearchgate.net Furthermore, FDG-based assays are employed to quantify β-galactosidase activity in cell lysates, providing a precise measure of gene expression levels. ontosight.ai The high sensitivity of FDG allows for the detection of subtle changes in enzyme activity, making it superior to many other methods. researchgate.net

The adaptability of FDG extends to its use in various experimental setups, including live-cell imaging, fixed-cell analysis, and high-throughput screening platforms. researchgate.netoup.comrsc.org Its compatibility with techniques like fluorescence microscopy and microplate-based assays further underscores its versatility as a fundamental research tool. researchgate.netsmolecule.com

| Property | Description |

| Full Chemical Name | spiro[isobenzofuran-1(3H),9'-(9H)xanthen]-3-one, 3',6'-bis(beta-D-galactopyranosyloxy)- ontosight.ainih.gov |

| Synonyms | Fluorescein-di-beta-D-galactopyranoside, FDG ontosight.ainih.gov |

| Molecular Formula | C32H32O15 nih.gov |

| Molecular Weight | 656.6 g/mol nih.gov |

| Mechanism of Action | Non-fluorescent substrate that is cleaved by β-galactosidase to release the fluorescent compound fluorescein. ontosight.ai |

| Excitation/Emission Maxima | Ex: 488nm, Em: 512nm abcam.com |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3',6'-bis[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]spiro[2-benzofuran-3,9'-xanthene]-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H32O15/c33-11-21-23(35)25(37)27(39)30(45-21)42-13-5-7-17-19(9-13)44-20-10-14(43-31-28(40)26(38)24(36)22(12-34)46-31)6-8-18(20)32(17)16-4-2-1-3-15(16)29(41)47-32/h1-10,21-28,30-31,33-40H,11-12H2/t21-,22-,23+,24+,25+,26+,27-,28-,30-,31-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTOBILYWTYHOJB-WBCGDKOGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)OC5C(C(C(C(O5)CO)O)O)O)OC6=C3C=CC(=C6)OC7C(C(C(C(O7)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O)O)OC6=C3C=CC(=C6)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H32O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20170431 | |

| Record name | Fluorescein-digalactoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20170431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

656.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17817-20-8 | |

| Record name | Fluorescein-digalactoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017817208 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluorescein-digalactoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20170431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Principles of Fluorescein Digalactoside Fdg Functionality in Research

Enzymatic Hydrolysis Mechanism by β-Galactosidase

The detection of β-galactosidase activity using FDG is made possible through a two-step enzymatic hydrolysis process. abpbio.comthermofisher.comabpbio.com The enzyme selectively cleaves the two galactose residues from the fluorescein (B123965) backbone. researchgate.net Initially, the FDG molecule is colorless and does not exhibit fluorescence. anaspec.com The enzymatic cleavage initiates a chemical transformation that ultimately results in a fluorescent end product. abpbio.comfishersci.co.uk

In the first step of the enzymatic reaction, β-galactosidase hydrolyzes one of the two glycosidic bonds in the FDG molecule. abpbio.comthermofisher.comabpbio.com This initial cleavage releases one galactose molecule and results in the formation of an intermediate compound, fluorescein monogalactoside (FMG). abpbio.comresearchgate.netfishersci.co.uk Research using quantitative High-Pressure Liquid Chromatography (HPLC) has confirmed the transient appearance of substantial amounts of FMG during the hydrolysis process. nih.gov

Kinetic studies have investigated the specifics of this sequential hydrolysis. A key finding is that the reaction proceeds via a normal stepwise substrate-intermediate-product mechanism. nih.gov Earlier hypotheses of "intermediate channelling," where the FMG intermediate would be preferentially hydrolyzed without dissociating from the enzyme's active site, have been invalidated by experiments showing significant transient amounts of FMG in the reaction mixture. nih.gov Further research determined that the turnover rate for the hydrolysis of FDG to FMG is significantly slower than that of FMG to fluorescein. researchgate.net

Following the formation of the FMG intermediate, the β-galactosidase enzyme proceeds to hydrolyze the second and final glycosidic bond. thermofisher.comabpbio.comresearchgate.net This second cleavage releases the remaining galactose molecule, yielding the final product: fluorescein. researchgate.netresearchgate.net It is this fluorescein molecule that is highly fluorescent and serves as the detectable signal in the assay. anaspec.comthermofisher.com The enzyme-mediated hydrolysis can be monitored by measuring the increase in either absorbance or fluorescence, although fluorescence-based measurements are generally several orders of magnitude more sensitive. anaspec.comabpbio.cominterchim.fr

Spectroscopic Basis of Fluorescence Generation from FDG Cleavage

The functionality of FDG as a substrate is rooted in fundamental spectroscopic principles. The parent molecule, FDG, is non-fluorescent. thermofisher.com The enzymatic cleavage of the two galactose moieties by β-galactosidase is critical, as it liberates the fluorescein fluorophore. thermofisher.comresearchgate.net The resulting free fluorescein possesses distinct and well-characterized spectroscopic properties. anaspec.comwikipedia.org

The intense green fluorescence of the liberated fluorescein is generated when the molecule is excited by light at its maximum absorption wavelength and subsequently emits light at a longer wavelength. ionoptix.com This phenomenon is known as the Stokes shift. ionoptix.com The fluorescence of fluorescein is pH-dependent, a factor to consider in assay design. wikipedia.org

Table 1: Spectroscopic Properties of Compounds

| Compound | State | Excitation Max (nm) | Emission Max (nm) |

| Fluorescein-digalactoside (FDG) | Unhydrolyzed | Non-fluorescent | Non-fluorescent |

| Fluorescein monogalactoside (FMG) | Intermediate | ~452 | ~518 |

| Fluorescein | Final Product | ~492-495 | ~515-520 |

Data sourced from references: anaspec.comabpbio.comabpbio.comwikipedia.orgsigmaaldrich.comsigmaaldrich.comnih.gov

Quantitative Relationship between Fluorescence Signal and Enzymatic Activity

A major advantage of using FDG in research is the direct quantitative relationship between the intensity of the fluorescent signal and the level of β-galactosidase activity. nih.govresearchgate.net The production of fluorescein is directly proportional to the enzymatic activity, allowing for precise measurement. nih.gov This quantitative nature makes FDG a superior substrate compared to semi-quantitative methods, such as those using X-Gal. nih.gov For instance, where X-Gal assays might show similar results for different levels of enzyme activity, the FDG method can distinguish these differences through varying fluorescence intensity. nih.gov

This relationship allows researchers to create calibration curves by measuring the fluorescence of known concentrations of fluorescein. researchgate.net These curves serve as a standard to convert the measured fluorescence intensity from an experiment into the actual concentration of fluorescein produced, which in turn reflects the enzymatic activity. researchgate.net The precision of the FDG method is high, with reported relative standard deviations lower than 10%. nih.govresearchgate.net This robust and quantifiable signal has led to the widespread use of FDG in sensitive applications such as flow cytometry for sorting cells based on enzyme expression and in high-throughput screening assays. nih.govinterchim.frnih.govunimi.it

Methodological Applications of Fluorescein Digalactoside in Advanced Biological Systems

Reporter Gene Assays Utilizing LacZ-FDG Systems

The lacZ gene is a widely used reporter gene, and its product, β-galactosidase, can be readily assayed using FDG. ontosight.ainih.govinterchim.fr This system provides a robust method for monitoring gene expression and transfection efficiency. interchim.frnih.gov The enzymatic cleavage of the non-fluorescent FDG by β-galactosidase yields a highly fluorescent product, fluorescein (B123965), enabling detection through fluorescence microscopy or flow cytometry. ontosight.aithermofisher.com

A significant advantage of FDG-based assays is the ability to monitor gene expression in living cells without requiring cell lysis. oup.comnih.gov This is particularly valuable for studies requiring sequential measurements over time. oup.com Researchers have developed lipophilic derivatives of FDG, such as 5-chloromethylfluorescein di-β-D-galactopyranoside (CMFDG), which can readily cross the plasma membrane of live cells. nih.govthermofisher.com Once inside, these substrates are cleaved by β-galactosidase, and the resulting fluorescent product is well-retained, allowing for a quantitative relationship between fluorescence intensity and the level of gene expression. nih.gov This has been demonstrated in various cell types, including transformed yeast cells and cultured mammalian cells, which remain morphologically normal and continue to divide after the assay. nih.gov

For instance, one study highlighted the use of 5-acetylamino-FDG (C2FDG) for measuring lacZ expression in intact, viable bacteria, including Mycobacterium bovis BCG. oup.com The sensitivity of C2FDG in intact bacteria was found to be comparable to that of traditional o-nitrophenyl-β-d-galactopyranoside (ONPG) assays performed on cell lysates. oup.com Furthermore, in plate reader assays, C2FDG was approximately 70-fold more sensitive than green fluorescent protein (GFP). nih.gov

FDG is highly effective for identifying and sorting lacZ-positive cells in transfected populations. nih.govinterchim.frthermofisher.comaatbio.com This capability is crucial for isolating cells that have been successfully transfected with a gene of interest linked to the lacZ reporter. Flow cytometry, in conjunction with FDG, allows for the rapid analysis and sorting of large numbers of cells based on their fluorescence, which directly correlates with β-galactosidase activity. interchim.frnih.gov This method, often referred to as FACS-Gal, enables the selection of individual cells expressing known quantities of the enzyme. thermofisher.com

Newer, precisely functionalized fluorogenic probes have been developed that, upon enzymatic reaction, anchor themselves to intracellular proteins. nih.gov This ensures the fluorescent product remains within the cell, providing single-cell resolution for detecting lacZ-positive cells in both cell culture and living tissues. nih.gov This approach has been shown to be compatible with maintaining cellular function, as demonstrated by the preserved spontaneous firing of neurons labeled with such a probe. nih.gov

The LacZ-FDG system is a versatile tool for assessing transcriptional activity across a range of cell types and developmental stages.

The T-cell factor/lymphoid enhancer-binding factor (TCF/Lef)-LacZ transgene has been utilized as a marker of global transcriptional activity in growing oocytes and early embryos. oup.com Using FDG staining and live-cell imaging, researchers have shown that TCF/Lef-LacZ expression is detectable in growing oocytes, diminishes in fully grown oocytes, and resumes in late two-cell embryos, mirroring the natural patterns of transcriptional activity during these developmental stages. oup.com Importantly, oocytes and embryos subjected to this live-cell imaging for lacZ expression can continue to develop in vitro, demonstrating the non-disruptive nature of the assay. oup.com

| Developmental Stage | TCF/Lef-LacZ Expression (β-galactosidase activity) | Transcriptional Activity |

|---|---|---|

| Growing Oocytes | Detectable | Active |

| Fully Grown Oocytes | Undetectable | Inactive |

| One-Cell Embryos | Undetectable | Inactive |

| Late Two-Cell Embryos | Detectable | Active |

In mammalian cells, the FACS-FDG technique has been employed to detect and sort rare cells where the lacZ gene has integrated near endogenous transcription elements, allowing for the study of chromatin domains and gene regulation. nih.gov For example, in a murine pre-B cell line, treatment with lipopolysaccharide, which induces differentiation, led to a significant decrease in lacZ expression in one clone, indicating that the transgene was located within a transcriptionally active chromatin domain that is down-regulated during differentiation. nih.gov

In bacteria, various FDG derivatives have been evaluated for measuring β-galactosidase expression. oup.comnih.gov While C2FDG performed well in Mycobacterium species, other derivatives like 5-octanoyl-amino-FDG (C8FDG) produced a higher signal in other Gram-positive and Gram-negative bacteria such as Bacillus subtilis, Escherichia coli, and Yersinia pestis. oup.com This highlights the importance of selecting the appropriate FDG derivative for the specific bacterial species being studied.

| Bacterial Species | Effective FDG Derivative |

|---|---|

| Mycobacterium bovis BCG | C2FDG |

| Bacillus subtilis | C8FDG |

| Escherichia coli | C8FDG |

| Yersinia pestis | C8FDG |

Assessment of Transcriptional Activity in Diverse Cell Types

Cellular Imaging Methodologies with FDG

Beyond reporter gene assays, FDG and its analogs are instrumental in various cellular imaging methodologies. ontosight.aioup.com The core principle remains the enzymatic conversion of a non-fluorescent substrate to a fluorescent product, allowing for the visualization of cells expressing β-galactosidase. ontosight.ai

A key challenge in using FDG for cellular imaging is the potential leakage of the fluorescent product, fluorescein, from the cells. tandfonline.comtandfonline.com To address this, researchers have developed modified substrates like CMFDG, which, after cleavage, reacts with intracellular glutathione, leading to improved cellular retention. thermofisher.com Another approach involves using lipophilic versions of FDG, such as C₁₂-fluorescein di-β-galactopyranoside (C₁₂FDG), which can permeate the cell membrane and allow for the identification of transfected cells, for instance, in cardiac myocytes, without compromising their contractile behavior. ahajournals.org These advancements have enhanced the utility of FDG for detailed and dynamic cellular imaging.

Fluorescence Microscopy for Visualization of β-Galactosidase Expression

Fluorescence microscopy, a cornerstone of modern cell biology, leverages the properties of FDG to visualize cells expressing the β-galactosidase gene (lacZ), a common reporter gene. interchim.frmobitec.com This technique allows for the spatial localization of β-galactosidase expression within tissues and cell populations. oup.com The enzymatic turnover of FDG to fluorescein results in a bright green fluorescence (with excitation and emission maxima around 490 nm and 520 nm, respectively), which can be readily observed using standard fluorescein isothiocyanate (FITC) filter sets on a fluorescence microscope. mobitec.comabcam.com

A significant advantage of FDG is its applicability in live-cell imaging, enabling the real-time monitoring of cellular dynamics and gene expression in their native state. thermofisher.comnih.govnih.gov Researchers can observe dynamic processes without the artifacts that can be introduced by cell fixation. leica-microsystems.com For live-cell imaging, cells are typically incubated with FDG, allowing the substrate to enter the cells and be processed by any expressed β-galactosidase. oup.com The resulting fluorescence can be monitored over time to study the temporal dynamics of gene expression. thermofisher.com However, a consideration for prolonged studies is the potential leakage of the fluorescent product, fluorescein, from the cells under physiological conditions. thermofisher.com

A study on growing oocytes and embryos utilized FDG to detect β-galactosidase activity as a live-cell marker of transcriptional activity. Live granulosa-oocyte complexes were incubated for one hour at room temperature in a phosphate-buffered saline (PBS) solution containing 500 μM FDG, shielded from light. oup.com This allowed for the visualization of transgene-encoded β-galactosidase activity, which was found to reappear at the time of major embryonic genome activation. oup.com

| Parameter | Value | Reference |

| Application | Live-cell imaging of β-galactosidase activity | oup.com |

| Cell Types | Granulosa-oocyte complexes, embryos | oup.com |

| FDG Concentration | 500 μM | oup.com |

| Incubation Time | 1 hour | oup.com |

| Incubation Temperature | Room temperature (oocytes), 37°C (embryos) | oup.com |

| Observation | Reappearance of β-galactosidase activity at major embryonic genome activation | oup.com |

While live-cell imaging is powerful, in many experimental contexts, cells are fixed and permeabilized to preserve cellular structures and allow for immunostaining of other proteins. FDG can also be used in such preparations. mobitec.com Fixation, often with agents like formaldehyde (B43269), is followed by permeabilization, for example with Triton X-100, which allows the FDG substrate to access the intracellular β-galactosidase. oup.com This approach is particularly useful when correlating β-galactosidase expression with the localization of other cellular components. For instance, in one protocol, cells were fixed for 5 minutes in 3.7% formaldehyde and then permeabilized for 20 minutes in 0.5% Triton X-100 before incubation with FDG. oup.com

| Parameter | Procedure | Reference |

| Fixation | 3.7% formaldehyde for 5 minutes | oup.com |

| Permeabilization | 0.5% Triton X-100 in PBS for 20 minutes | oup.com |

| Staining | Incubation with FDG solution | oup.com |

Flow Cytometry for Quantitative Cell Analysis

Flow cytometry is a high-throughput technique that allows for the rapid analysis of single cells within a heterogeneous population. marissafahlberg.com When combined with FDG, it becomes a powerful tool for the quantitative analysis of β-galactosidase expression at the single-cell level. nih.govnih.gov As cells loaded with FDG pass through the laser of a flow cytometer, the fluorescence emitted by the intracellular fluorescein is detected and quantified, providing a measure of the β-galactosidase activity in each individual cell. nih.gov This method is reported to be significantly more sensitive than chromogenic assays, such as those using X-Gal, and even 100 to 1000 times more sensitive than radioisotope-based enzyme-linked immunosorbent assays (ELISAs). interchim.frmobitec.comaatbio.com

A key application of FDG in flow cytometry is the detection and quantification of cells that express the lacZ gene. nih.govontosight.ai This is particularly valuable in studies involving gene expression, where lacZ is used as a reporter gene. assaygenie.com By analyzing the fluorescence distribution of a cell population, researchers can determine the percentage of cells expressing β-galactosidase and the level of expression within each cell. nih.gov This allows for the analysis of heterogeneous expression patterns within a population. pnas.org Furthermore, FDG can be used in multiparametric flow cytometry, where it is combined with fluorescently labeled antibodies against cell surface antigens to simultaneously analyze β-galactosidase activity and the immunophenotype of cells. nih.gov

In a study analyzing hematopoietic cells from transgenic mice expressing lacZ, FDG was used to quantify intracellular β-galactosidase activity. nih.gov This allowed for the determination of the proportion of positive cells and the level of expression in both fetal and adult hematopoietic tissues. nih.gov

Fluorescence-activated cell sorting (FACS) is a specialized type of flow cytometry that allows for the physical separation of a subpopulation of cells from a heterogeneous mixture based on their fluorescent properties. By using FDG, it is possible to sort and clone viable cells based on their level of β-galactosidase activity. nih.govnih.gov This technique has been instrumental in isolating cells with specific levels of reporter gene expression for further culture and analysis. pnas.org The ability to sort live cells is a significant advantage, as it allows for the functional characterization of the isolated cell populations. nih.gov This has proven useful for studies on gene regulation, including the efficacy of promoters and the activity of enhancers and trans-acting factors. nih.gov

| Application | Technique | Substrate | Key Finding | Reference |

| Analysis of hematopoietic cells | Flow Cytometry | FDG | Quantified β-galactosidase in fetal and adult tissues | nih.gov |

| Isolation of transduced cells | FACS | FDG | Viable sorting and cloning of cells based on lacZ expression | nih.gov |

| Study of bacterial differentiation | Flow Cytometry & Cell Sorting | FDG | Physical separation of cells with high vs. no β-galactosidase expression | nih.gov |

Enzyme Kinetics Studies

FDG is also a valuable substrate for in vitro studies of β-galactosidase enzyme kinetics. ontosight.ainih.gov The hydrolysis of FDG by β-galactosidase can be continuously monitored by the increase in fluorescence, allowing for the determination of key kinetic parameters. interchim.fr The reaction proceeds in a stepwise manner, with the initial hydrolysis of FDG to the intermediate, fluorescein monogalactoside (FMG), followed by the hydrolysis of FMG to fluorescein. nih.gov

Another study investigating β-galactosidase from Aspergillus oryzae used a different substrate, o-nitrophenyl-β-galactoside (ONPG), but provides a comparative look at enzyme kinetics. pjlss.edu.pk

| Enzyme Source | Substrate | Km | Vmax | Reference |

| E. coli β-galactosidase | Fluorescein-digalactoside (FDG) | 18.0 µM | 1.9 µmol·(min·mg)⁻¹ | nih.gov |

| Aspergillus oryzae β-galactosidase | o-nitrophenyl-β-galactoside (ONPG) | 0.800 mM | 0.0864 A/min | pjlss.edu.pk |

Measuring β-Galactosidase Activity In Vitro and In Vivo

This compound is a highly sensitive substrate for the detection of β-galactosidase activity both in laboratory settings (in vitro) and within living organisms (in vivo). abcam.com The non-fluorescent FDG can enter viable cells, where the presence of β-galactosidase leads to its hydrolysis and the subsequent release of fluorescein. abcam.cominterchim.fr The resulting fluorescence intensity is directly proportional to the enzymatic activity of β-galactosidase. abcam.com This characteristic makes FDG a powerful tool for identifying cells that express the lacZ gene, a common reporter gene in molecular biology that codes for β-galactosidase. ontosight.ai

The application of FDG extends to various detection platforms, including fluorescence microscopy and flow cytometry, allowing for the identification and quantification of lacZ-positive cells in both mammalian cells and gram-negative bacteria. abcam.cominterchim.fr The high sensitivity of fluorescence-based assays using FDG is reported to be 100 to 1000 times greater than that of radioisotope-based ELISAs. interchim.fr Furthermore, the development of substrates like DDAOG, a conjugate of β-galactoside, allows for in vivo imaging of β-galactosidase activity with far-red fluorescence, a desirable feature for reducing background signal in living animals. nih.gov

Monitoring Hydrolysis Kinetics of FDG

The enzymatic hydrolysis of this compound by β-galactosidase is a stepwise process that can be monitored using kinetic fluorescence measurements. nih.gov This process involves the initial cleavage of one galactose molecule to form the intermediate, fluorescein mono-β-D-galactoside (FMG), which is then further hydrolyzed to produce fluorescein. nih.gov

Kinetic studies have been conducted to understand the dynamics of this reaction. By using techniques like thin-layer chromatography and numerical simulations, researchers can model the time course of the concentrations of the substrate (FDG), the intermediate (FMG), and the final product (fluorescein). nih.gov These models take into account factors such as the competition between the substrate and the intermediate for the enzyme's active site. nih.gov Such kinetic analyses provide valuable insights into the catalytic mechanism of β-galactosidase. nih.gov

Senescence-Associated β-Galactosidase (SA-β-Gal) Assays

Cellular senescence is a state of irreversible cell cycle arrest and is a key factor in aging and age-related diseases. thermofisher.com One of the most widely recognized biomarkers for senescent cells is the increased activity of a lysosomal enzyme known as senescence-associated β-galactosidase (SA-β-gal), which is detectable at a suboptimal pH of 6.0. researchgate.netcellsignal.com

Quantitative Assessment of Cellular Senescence

This compound has been adapted for the quantitative measurement of SA-β-gal activity, offering a more sensitive and precise alternative to the traditional semi-quantitative method that uses 5-bromo-4-chloro-3-indolyl β-D-galactopyranoside (X-Gal). researchgate.netnih.gov In this assay, FDG is used as a fluorogenic substrate, and the resulting fluorescence, which correlates with SA-β-gal activity, is measured fluorimetrically. nih.gov

Studies have demonstrated that the fluorescence generated from FDG increases with the passage number of cells in culture, mirroring the results obtained with the X-Gal method. nih.gov The FDG-based method is precise, with a reported relative standard deviation of less than 10%. researchgate.netnih.gov This quantitative approach allows for a more nuanced assessment of senescence. For instance, while the X-Gal method might show a high percentage of stained cells at later passages, the FDG assay can reveal a stronger fluorescent signal, indicating a higher level of SA-β-gal activity. nih.gov This makes it a valuable tool for quantitatively evaluating cellular senescence. researchgate.net

Comparative Studies with Traditional Senescence Markers

The FDG-based assay for SA-β-gal activity offers distinct advantages over the traditional X-Gal staining method. While X-Gal produces a blue precipitate that is visually assessed, FDG provides a fluorescent signal that can be quantified, making it a more objective and sensitive measure of senescence. nih.govnih.gov

Researchers have performed direct comparisons between the two methods. It has been shown that FDG can be used in conjunction with X-Gal in a double-substrate assay. researchgate.netnih.gov In this approach, the formaldehyde-fixed cells can be simultaneously stained, with X-Gal providing a rapid qualitative assessment and FDG allowing for a quantitative measurement of SA-β-gal activity from the supernatant. researchgate.netnih.gov This combined method offers a simple and reliable way to analyze cellular senescence. nih.gov However, it is important to note that some studies have observed only a modest correlation between X-Gal staining and the fluorescent signal from another FDG derivative, C12FDG, suggesting that the choice of substrate and whether the cells are live or fixed can influence the detection of SA-β-gal. biorxiv.org

Other traditional markers of senescence include the expression of proteins like p16, p21, and p53, as well as the presence of senescence-associated heterochromatic foci (SAHF). cam.ac.uk While FDG-based assays specifically measure SA-β-gal activity, a comprehensive assessment of cellular senescence often involves a multi-marker approach, combining SA-β-gal detection with the analysis of these other established markers. cam.ac.ukgorgoulis.gr

Application in Enzyme-Linked Immunosorbent Assays (ELISAs)

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used immunological assay. While traditionally relying on colorimetric substrates, the use of fluorogenic substrates like FDG can enhance the sensitivity and dynamic range of these assays. interchim.frcellsignal.com

Detection of Glycosidases

In the context of ELISAs, β-galactosidase is often used as a reporter enzyme conjugated to a detection antibody. bmglabtech.com The addition of FDG as a substrate leads to the production of fluorescein, and the resulting fluorescent signal can be measured to quantify the amount of analyte in the sample. corning.com This fluorescence-based detection is reported to be significantly more sensitive than colorimetric methods. interchim.fr

The principle of using FDG to detect β-galactosidase activity can be extended to the detection of other glycosidases by using appropriately modified fluorescein-based substrates. This makes fluorogenic assays a versatile tool in various ELISA applications. The enhanced sensitivity of fluorescence-based detection allows for the detection of lower concentrations of target molecules. interchim.fr

Studying Enzyme Activity and Function

This compound (FDG) is a fluorogenic substrate extensively utilized in molecular biology and cell analysis to study the activity and function of the enzyme β-galactosidase. ontosight.aiabcam.com The core principle of its application lies in the enzymatic cleavage of the galactose moieties from the non-fluorescent FDG molecule by β-galactosidase, which results in the release of the highly fluorescent compound, fluorescein. thermofisher.comthermofisher.com This process allows for the sensitive detection and quantification of enzyme activity both in vitro and in vivo. ontosight.aiabcam.com

The enzymatic hydrolysis of FDG by β-galactosidase is a two-step process. Initially, one galactose molecule is cleaved to produce fluorescein monogalactoside (FMG), which is then further hydrolyzed to yield fluorescein and a second galactose molecule. thermofisher.com The resulting fluorescence intensity is directly proportional to the rate of β-galactosidase activity, enabling researchers to monitor enzyme function in real-time. nih.govnih.gov This relationship forms the basis for various assay formats, including those performed in microplate readers and through flow cytometry. abcam.comabcam.com

The sensitivity of FDG-based assays is a significant advantage, with some reports indicating that fluorescence-based measurements using FDG can be 100 to 1000 times more sensitive than radioisotope-based enzyme-linked immunosorbent assays (ELISAs). thermofisher.cominterchim.fr This high sensitivity makes FDG particularly valuable for detecting low levels of β-galactosidase activity, as is often required in studies of gene expression where the lacZ gene, encoding for β-galactosidase, is used as a reporter. ontosight.aithermofisher.com

Research has demonstrated the utility of FDG in various cell types. For instance, it has been successfully used to measure β-galactosidase activity in gram-negative bacteria, where it can enter viable cells and produce a fluorescent signal corresponding to the enzymatic activity. nih.gov In studies involving human fibroblasts, FDG was employed to detect acid β-galactosidase activity, with the intracellular accumulation of fluorescein being linear with incubation time in control strains and absent in strains from patients with acid β-galactosidase deficiency. nih.gov This highlights the substrate's specificity and its application in studying enzyme deficiencies.

Furthermore, kinetic studies have been performed to characterize the interaction between β-galactosidase and FDG. The Michaelis-Menten constant (Km) and the maximal reaction velocity (Vmax) for the hydrolysis of FDG by β-galactosidase have been determined, providing quantitative measures of the enzyme's affinity for the substrate and its catalytic efficiency. nih.gov One study determined the Km and Vmax for FDG hydrolysis to be approximately 18.0 µM and 1.9 µmol/(min·mg), respectively. nih.gov Such kinetic data are crucial for understanding the fundamental mechanisms of enzyme function and for optimizing assay conditions.

A more lipophilic derivative, C12-FDG, has also been developed and has shown to be more sensitive than FDG for determining β-galactosidase activity in animal cells. nih.gov However, its penetration into yeast cells is limited, often requiring cell permeabilization for effective use. nih.gov

The table below summarizes key findings from research utilizing this compound to study enzyme activity.

| Cell Type/System | Enzyme Studied | Key Findings | Reference |

| Gram-negative bacteria | β-galactosidase | FDG entered viable cells, and fluorescence was proportional to enzyme activity. | nih.gov |

| Human fibroblasts | Acid β-galactosidase | Intracellular fluorescein accumulation was linear with incubation time and correlated with enzyme activity. | nih.gov |

| In vitro enzyme assay | β-galactosidase | Determined Km and Vmax for FDG hydrolysis. | nih.gov |

| Animal cells | β-galactosidase | C12-FDG was found to be a more sensitive substrate than FDG. | nih.gov |

| Myxococcus xanthus | β-galactosidase | Fluorescence increased linearly with time and was proportional to β-galactosidase activity. | nih.gov |

Research on Fluorescein Digalactoside Derivatives and Analogues

Development of Modified FDG Substrates

The modification of the basic FDG structure has yielded substrates with improved characteristics for detecting β-galactosidase activity in living cells. nih.gov These developments are crucial for applications like monitoring gene expression using the lacZ reporter gene. interchim.fr The primary goals of these modifications include enhancing cellular uptake, ensuring the fluorescent product is retained within the cell, and improving the signal-to-noise ratio for more sensitive detection. nih.govnih.gov

One common strategy involves adding lipophilic moieties to the fluorescein (B123965) core, which facilitates passage through the cell membrane. nih.gov Another approach focuses on creating substrates that, upon enzymatic cleavage, generate a product that covalently binds to intracellular components, effectively trapping the fluorescent signal inside the cell. nih.gov

A key modified substrate is 5-dodecanoylaminofluorescein (B34368) di-β-D-galactopyranoside, commonly known as C12-FDG. medchemexpress.com This lipophilic derivative incorporates a twelve-carbon chain (dodecanoyl group), which enhances its ability to cross the membranes of certain cell types. nih.govresearchgate.net This modification has led to different performance characteristics compared to the parent compound, FDG, depending on the organism being studied. nih.govasm.org

In studies involving animal cells, C12-FDG has demonstrated greater sensitivity for determining β-galactosidase activity than the original FDG substrate. researchgate.netnih.govasm.org The enhanced lipophilicity of C12-FDG allows for better penetration into viable animal cells. asm.org Once inside the cell, β-galactosidase cleaves the galactose units, releasing the fluorescent product. The properties of this hydrolyzed product appear to promote better retention within the cellular membranes, leading to a stronger and more localized fluorescent signal. asm.org This increased sensitivity makes C12-FDG a preferred substrate for flow cytometry and other fluorescence-based assays in animal cell systems, including the quantification of senescence-associated β-galactosidase (SA-β-gal) activity, a marker for cellular aging. medchemexpress.commdpi.com

In contrast to its effectiveness in animal cells, C12-FDG shows poor penetration into viable yeast cells. researchgate.netnih.govasm.org Studies have shown that C12-FDG does not readily enter yeast cells with intact membranes. nih.govresearchgate.net Therefore, its use for detecting β-galactosidase activity in yeast populations requires a cell permeabilization step. interchim.frresearchgate.netnih.gov Without this treatment, any fluorescent signal detected is likely from nonviable yeast cells whose membranes have lost their integrity. nih.govasm.org The fluorescent signal in permeabilized yeast cells is significantly stronger with C12-FDG compared to FDG, suggesting that while the substrate itself cannot enter, its hydrolyzed product is well-retained once the barrier is bypassed. asm.org

Table 1: Comparison of FDG and C12-FDG Substrates

| Feature | Fluorescein-di-β-D-galactopyranoside (FDG) | C12-FDG |

|---|---|---|

| Structure | Fluorescein with two galactose units. | Lipophilic derivative of FDG with a dodecanoyl (12-carbon) chain. medchemexpress.com |

| Animal Cells | Useful substrate for β-galactosidase detection. nih.gov | More sensitive than FDG for β-galactosidase activity determination. medchemexpress.comresearchgate.netnih.gov |

| Yeast Cells | Can enter viable cells. | Does not enter viable cells; requires cell permeabilization. researchgate.netnih.govasm.org |

| Gram-Negative Bacteria | Enters viable cells and gives a proportional fluorescent signal. nih.gov | Gives a very poor signal due to lack of penetration. researchgate.netnih.gov |

PFB-FDG (Pentafluorobenzoylamino-fluorescein di-β-D-galactoside) is another non-fluorescent FDG derivative that produces a green fluorescent product upon hydrolysis by β-galactosidase. medchemexpress.com A key application of this probe is in the study of cellular senescence, where an increase in lysosomal β-galactosidase activity is a well-known biomarker. nih.gov The "PFB" modification helps in retaining the fluorescent product within the cell. google.com This probe has been utilized in the study of cellular aging, which is closely linked to lysosomal function. nih.gov While FDG and its variants are often activated across different species, the bulky structure of PFB-FDG may hinder its access to the active site of β-galactosidase from certain organisms, such as bacteria. nih.gov

C12-FDG and its Applications in Different Cell Types

Novel Fluorescein Analogues for Probe Development

The fundamental structure of fluorescein has been a versatile scaffold for the rational design of novel fluorescent probes. nih.gov Scientists have developed numerous analogues by modifying the xanthene core of fluorescein to fine-tune its photophysical properties. nih.govresearchgate.net One strategy involves replacing the oxygen atom at the 10-position of the xanthene structure with other atoms, such as silicon. rsc.orgrsc.org This modification can shift the fluorescence to longer, redder wavelengths, which is advantageous for in vivo imaging as it minimizes autofluorescence from biological tissues. rsc.orgrsc.org An example is the development of "TokyoMagenta," a silicon-substituted fluorescein analogue, which serves as a scaffold for red-fluorescent probes. rsc.orgrsc.org These novel analogues form the basis for developing probes for a wide range of biological targets beyond enzymatic activity, including metal ions and reactive oxygen species. rsc.org

Fluorescein and its derivatives are widely recognized and utilized as fluorescent pH indicators, particularly for measuring intracellular pH in biological systems. nih.govmdpi.comacs.org The fluorescence intensity of fluorescein is highly dependent on pH. researchgate.net In basic conditions (pH > 8), its dianion form is highly fluorescent, absorbing blue light (~490 nm) and emitting green light (~515 nm). nih.gov As the pH becomes more acidic, the fluorescein molecule becomes protonated, leading to a significant decrease in fluorescence quantum yield. nih.govthermofisher.com

This pH sensitivity is centered around a pKa of approximately 6.4, making it suitable for monitoring pH changes within the physiological range of many cells. researchgate.netthermofisher.com However, the pKa of unmodified fluorescein is lower than the typical cytosolic pH of 7.4, which can limit its sensitivity in some cellular compartments. researchgate.net To address this, derivatives have been developed to be more effective pH sensors. For instance, fluorinated derivatives like Oregon Green have a lower pKa (around 4.7), making them better suited for measuring pH in acidic organelles. nih.gov Other derivatives, such as BCECF (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein), have a pKa closer to neutral (6.98) and are better retained within cells due to their increased negative charge, making them one of the most widely used fluorescent indicators for intracellular pH. thermofisher.com

Table 2: Properties of Selected Fluorescein-based pH Indicators

| Indicator | pKa | Key Characteristics |

|---|---|---|

| Fluorescein | ~6.4 researchgate.netthermofisher.com | Intensity-based indicator; fluorescence decreases significantly at acidic pH. nih.govthermofisher.com |

| Oregon Green | ~4.7 nih.gov | Fluorinated derivative suitable for acidic pH monitoring (e.g., in yeast). nih.gov |

| BCECF | 6.98 thermofisher.com | Ideal for typical intracellular pH measurements; better cellular retention due to higher negative charge. thermofisher.com |

Dual-Analyte Fluorescein-Based Probes

The complexity of biological systems, where multiple analytes often interact, has driven the development of fluorescent probes capable of detecting more than one species. nih.gov These dual-responsive probes, often functioning as molecular "AND" logic gates, provide a more sophisticated tool for understanding intricate biological pathways. nih.gov Fluorescein's structure, with two phenolic hydroxyl groups that can be independently derivatized, makes it an excellent scaffold for creating dual-activated sensor systems. hep.com.cnd-nb.info

A notable example is the dual-enzyme activated probe PF3-Glc , designed to detect β-glucosidase (β-glc) and hydrogen peroxide (H₂O₂). hep.com.cnd-nb.info In the presence of β-glc, the probe is cleaved, releasing glucose and a weakly fluorescent mono-boronate fluorescein derivative (PF3 ). The released glucose is then catalytically converted by glucose oxidase (GOx) into D-glucono-δ-lactone and H₂O₂. This in-situ generated H₂O₂ subsequently oxidizes the boronate ester on PF3, releasing the highly fluorescent parent molecule, fluorescein . hep.com.cnd-nb.info This cascaded reaction allows for the sequential detection of two enzymatic activities.

Another sophisticated dual-analyte probe is ATP-LW , which was created to simultaneously monitor peroxynitrite (ONOO⁻) and adenosine-5'-triphosphate (B57859) (ATP). acs.org This is significant because correlations between these two species have been noted in various pathological conditions. acs.org The probe is built on a rhodamine lactam/1,8-naphthalimide hybrid structure. It exhibits distinct fluorescent responses to the two analytes in separate channels. The addition of ATP causes the rhodamine spirolactam ring to open, leading to a more than 80-fold increase in fluorescence intensity at 587 nm. In contrast, peroxynitrite reacts with the boronate ester, triggering a different fluorescent signal. This dual-channel response enables the separate, yet contemporaneous, detection of both ATP and ONOO⁻ within living cells. acs.org The development of such multi-analyte probes represents a significant step toward tools that can unravel complex interplays between different bioactive species in real-time. nih.gov

Fluorescein-Based Nanoparticles for Biosensing

The integration of fluorescent dyes like fluorescein with nanomaterials has created a new class of powerful biosensors with enhanced sensitivity and stability. nih.govmdpi.com Nanoparticles such as gold nanoparticles (AuNPs), quantum dots (QDs), and carbon dots (CDs) serve as scaffolds or modulators of the fluorescence signal, offering unique advantages for biomarker detection. nih.govnih.gov By manipulating parameters like size, shape, and surface chemistry, these nanomaterials can be tailored to optimize their optical properties for specific biosensing applications. nih.gov

A key mechanism employed in nanoparticle-based biosensors is Förster Resonance Energy Transfer (FRET), a distance-dependent energy transfer between a donor fluorophore and an acceptor. nih.gov Nanoparticles, particularly AuNPs, are excellent quenchers (acceptors) due to their large extinction coefficients. nih.gov In a typical "turn-on" FRET-based assay, a fluorescein derivative (the donor) is attached to the nanoparticle surface, causing its fluorescence to be quenched. When the target analyte is introduced, it can cause the release of the fluorophore from the nanoparticle or a conformational change that increases the distance between donor and acceptor, thus restoring fluorescence. nih.gov

For example, fluorescent DNA-containing quantum dots have been fabricated for the detection of inorganic arsenic. dovepress.com The probe combines the optical properties of QDs with the specific binding of an arsenic aptamer. The binding of trivalent arsenic to the aptamer induces a conformational change in the DNA structure, which in turn alters and increases the fluorescence signal output. dovepress.com

Similarly, carbon dots (CDs) are gaining prominence in biosensing due to their low toxicity, excellent biocompatibility, and tunable emission properties. nih.gov Passivated CDs can exhibit high optical activity and enhanced fluorescence. While challenges in reproducibility and selectivity remain, their potential as fluorescent nanomaterials for biosensing is significant. nih.gov The use of nanomaterials as platforms for fluorescein-based probes provides a versatile strategy for developing highly sensitive and selective assays for a wide range of biological and environmental analytes. mdpi.comdovepress.com

Design Strategies for "Off-On" Fluorescent Probes

"Off-On" fluorescent probes, which are non-fluorescent (OFF) in their initial state and become highly fluorescent (ON) only upon reaction with a specific analyte, are highly desirable for sensitive detection as they minimize background signals. bohrium.com Two predominant mechanisms are employed in the design of fluorescein-based "off-on" probes: Photoinduced Electron Transfer (PET) and spirocyclization. acs.orgjst.go.jp

The PET mechanism involves an electron transfer process from a recognition unit (the donor) to the fluorophore (the acceptor). acs.orgnih.gov In the "off" state, the probe is non-fluorescent because the excited state of the fluorophore is quenched by this electron transfer. When the recognition unit binds to the target analyte, its electron-donating ability is suppressed, inhibiting the PET process and "turning on" the fluorescence. acs.orgresearchgate.net The fluorescence properties of fluorescein derivatives are controlled by a PET process from the benzoic acid moiety to the xanthene ring. acs.orgnih.gov The threshold for this "off-on" switching has been calculated to be around -8.9 eV for the Highest Occupied Molecular Orbital (HOMO) level of the benzoic acid part, providing a rational basis for designing new probes. acs.orgnih.govresearchgate.net

The second major strategy involves the reversible opening and closing of a non-fluorescent spirolactam ring. mdpi.comresearchgate.net Many fluorescein derivatives are synthesized by modifying the carboxyl group to create this spirolactam structure. researchgate.net The probe remains in this closed, non-fluorescent form until it interacts with a target analyte, such as a metal ion. nih.govnih.gov For instance, a novel probe for copper ions (Cu²⁺) was designed based on a fluorescein derivative that complexes with Cu²⁺ in a 1:1 ratio. This binding event triggers the opening of the spirolactam ring, resulting in a distinct and intense fluorescence emission at 525 nm. nih.govnih.gov This mechanism has also been successfully applied to create a reversible probe for both zinc ions (Zn²⁺) and ATP, where the addition of Zn²⁺ causes the ring to open and turn on fluorescence. mdpi.com These rational design strategies are crucial for developing highly selective and sensitive probes for a multitude of analytes. acs.orgjst.go.jp

Table of Compounds

Advancements in Synthesis and Characterization of Fluorescein Digalactoside

Chemical Synthesis Methodologies

The synthesis of fluorescein-digalactoside is a multi-step process that begins with the creation of the core fluorescein (B123965) molecule, which is then chemically modified to attach the galactose moieties.

The creation of this compound from fluorescein is achieved by introducing two β-D-galactopyranoside groups to the fluorescein scaffold. ontosight.ainih.gov This modification transforms the highly fluorescent fluorescein into a non-fluorescent substrate. The fluorescent signal is only released upon enzymatic cleavage of the galactose units by β-galactosidase. ontosight.ai

The synthesis generally involves the reaction of fluorescein with an acetylated galactose derivative, such as 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide, in the presence of a catalyst like freshly prepared silver oxide. pnas.org This reaction yields an acetylated intermediate, fluorescein-di-(2',3',4',6'-tetra-O-acetyl-β-D-galactopyranoside). pnas.org In the final step, the acetyl protecting groups are removed through deacetylation, typically using a base, to yield the final product, this compound. pnas.org

The foundation of this compound synthesis lies in the initial production of the fluorescein molecule itself. The classical and most common method for synthesizing fluorescein and its derivatives is the Friedel-Crafts acylation reaction. wpmucdn.comucsb.eduresearchgate.netwpmucdn.com This reaction typically involves the condensation of resorcinol (B1680541) (in a 2:1 molar ratio) with phthalic anhydride. wpmucdn.comwordpress.com

The reaction is promoted by a dehydrating agent or a Lewis acid catalyst at elevated temperatures. wpmucdn.comiscientific.org While zinc chloride was used in the original synthesis by Bayer, various catalysts and conditions have been explored to improve yields and simplify the process under milder conditions. wordpress.comiscientific.org Methane-sulfonic acid, for instance, can serve as both a solvent and an acid catalyst, offering better yields under less harsh conditions. iscientific.org Other Lewis acids like niobium pentachloride (NbCl₅) have also been used effectively, leading to high yields and short reaction times. ucsb.eduunesp.br The choice of catalyst can significantly influence the reaction's efficiency and the purity of the resulting fluorescein scaffold, which is the essential precursor for subsequent modification into this compound.

| Catalyst | Reactants | Conditions | Key Findings | Reference |

|---|---|---|---|---|

| Zinc Chloride (ZnCl₂) | Resorcinol, Phthalic Anhydride | High Temperature (170-180°C) | Classic method; not ideal for small-scale due to material loss. | iscientific.org |

| Sulfuric Acid (H₂SO₄) | Resorcinol, Phthalic Anhydride | Heating at 180-200°C for 30 minutes. | A common Brønsted acid catalyst used in lab-scale synthesis. | wpmucdn.comwordpress.com |

| Methane-sulfonic Acid (MeSO₃H) | Phenol derivatives, Phthalic Anhydride | Acts as both solvent and catalyst, giving better yields under milder conditions. | Improves efficiency over traditional methods. | iscientific.org |

| Niobium Pentachloride (NbCl₅) | Phenol derivatives, Phthalic Anhydride | Used as a Lewis acid in methanesulfonic acid at 90°C. | Results in high yields (76-85%) and short reaction times (50-180 min). | ucsb.eduunesp.br |

Analytical Techniques for Purity and Quality Control in Research

The utility of this compound as a fluorogenic substrate is critically dependent on its purity. The presence of contaminants, especially free fluorescein, can lead to high background signals, thereby reducing the sensitivity and dynamic range of an assay.

For sensitive applications like flow cytometry and enzyme-linked immunosorbent assays (ELISAs), the purity of FDG is paramount. thermofisher.comthermofisher.com The primary contaminant of concern is the hydrolysis product, fluorescein, as its presence leads to a high background signal that can mask the detection of low-level β-galactosidase activity. thermofisher.com Assays using FDG can be 100 to 1,000 times more sensitive than those using radioisotopes, but this sensitivity is only achieved with a high-purity substrate. thermofisher.comthermofisher.cominterchim.fr

Stringent quality control measures are essential to minimize this contamination. High-quality commercial preparations of FDG specify extremely low levels of fluorescent impurities, with some suppliers ensuring that free fluorescein contamination is less than 50 parts per million (ppm), or 0.005%. thermofisher.comthermofisher.com Research studies have also quantified contamination, with one analysis of a synthesized batch of FDG showing residual fluorescence equivalent to 0.13% free fluorescein. pnas.org Minimizing this background is crucial for obtaining a high signal-to-noise ratio, which is the hallmark of a reliable fluorogenic assay. nps.gov

| Analytical Technique | Purpose in Quality Control | Reference |

|---|---|---|

| Fluorescence Spectroscopy | Directly measures background fluorescence to quantify contamination by free fluorescein. Essential for ensuring a low signal baseline before enzymatic reaction. | nps.govyoutube.com |

| Chromatography (General) | Used for the general determination of the purity of fluorescein-based compounds. | nih.gov |

| Thin-Layer Chromatography (TLC) | Monitors the progress of synthesis reactions and assesses the purity of the final product by separating it from reactants and byproducts. | nsf.gov |

| Spectrophotometry | Measures the concentration of fluorescein released after complete enzymatic hydrolysis to verify the concentration and integrity of the substrate. | pnas.org |

Challenges and Future Directions in Fluorescein Digalactoside Research

Limitations of FDG in Certain Research Applications

Despite its utility, the physicochemical properties of FDG present significant hurdles in various experimental setups, particularly those involving live cells.

A primary drawback of Fluorescein-digalactoside is its limited ability to traverse cellular membranes. As a polar molecule, FDG does not readily diffuse across the lipophilic plasma membrane of living cells. tandfonline.com To introduce the substrate into the cytoplasm, researchers often have to subject the cells to harsh permeabilization methods, such as hypotonic shock. tandfonline.com This process can be detrimental to cell health and viability.

Furthermore, these loading techniques frequently result in uneven distribution of the substrate among the cell population. tandfonline.com The amount of FDG taken up by each cell can vary significantly, which in turn affects the intensity of the resulting fluorescence signal. tandfonline.comstanford.edu This variability complicates the quantitative analysis of β-galactosidase expression, as the signal intensity is dependent on both the enzyme concentration and the intracellular substrate concentration. tandfonline.com

Another significant challenge is the leakage of the fluorescent product, fluorescein (B123965), from the cells following the enzymatic cleavage of FDG. ualberta.ca Once β-galactosidase hydrolyzes FDG, the resulting fluorescein is itself membrane-permeable and can rapidly diffuse out of the cell, particularly at physiological temperatures like 37°C. ualberta.cagoogle.com It has been noted that approximately half of the fluorescein can leak from a cell within about 10 minutes at this temperature. google.com

This rapid efflux of the fluorescent signal diminishes the accuracy and sensitivity of the assay over time. tandfonline.com To mitigate this issue, experiments often need to be conducted at lower temperatures, such as on ice, to slow down the diffusion process. tandfonline.com However, maintaining cells at suboptimal temperatures can alter their physiological state and introduce other experimental artifacts. The leakage of fluorescein can also lead to false-positive signals as it may be taken up by neighboring β-galactosidase-negative cells. stanford.edu

Emerging Research Avenues for FDG and its Analogues

Research continues to uncover new applications and create novel analogues of FDG, pushing the boundaries of what can be achieved with this class of compounds. One promising direction is the development of fluorinated xanthene dyes, which are analogues of fluorescein. google.com These fluorine-substituted derivatives exhibit greater photostability and have a lower sensitivity to pH changes in the physiological range compared to their non-fluorinated counterparts. google.com

Furthermore, the fundamental structure of FDG is being adapted for new imaging modalities. For example, a reactivity-based probe, formaldehyde-caged-[¹⁸F]fluorodeoxyglucose-1 ([¹⁸F]FAC-FDG-1), has been developed for in vivo imaging of formaldehyde (B43269) using Positron Emission Tomography (PET). rsc.org This probe releases [¹⁸F]FDG upon reaction with formaldehyde, allowing for the visualization of its levels in living animals. rsc.org Researchers are also exploring the fusion of [¹⁸F]FDG PET with fluorescence diffuse optical tomography (fDOT) to better validate new probes and improve tumor imaging by providing complementary information on metabolic activity and the distribution of fluorescent probes. nih.gov

Integration with Advanced Imaging Modalities

The utility of this compound is intrinsically linked to the capabilities of fluorescence imaging systems. While widely used with epifluorescence microscopy and flow cytometry, its full potential can be unlocked through integration with more advanced imaging modalities that offer higher resolution, deeper tissue penetration, and enhanced sensitivity. agscientific.cominterchim.fr

Confocal Microscopy: Confocal microscopy offers significant advantages for imaging FDG-based fluorescence by reducing out-of-focus light and improving image contrast and resolution. researchgate.netevidentscientific.com This is particularly beneficial for resolving subcellular localization of β-galactosidase activity. Studies have shown that topical application of fluorescein enhances the visualization of corneal epithelium in vivo using confocal microscopy, suggesting that the fluorescent product of the FDG reaction can be effectively imaged with this technique to provide detailed qualitative and quantitative data. nih.gov The ability to optically section through tissues allows for precise three-dimensional reconstruction of enzyme activity within complex biological samples. latrobe.edu.aunewport.com

Two-Photon Microscopy: Two-photon excitation microscopy (TPEF or 2PEF) presents a promising frontier for FDG-based assays, especially for in vivo imaging. wikipedia.orgnih.gov This technique uses near-infrared (NIR) excitation light, which scatters less in biological tissues, allowing for deeper penetration of up to a millimeter. wikipedia.org The non-linear nature of two-photon absorption confines fluorescence excitation to the focal point, minimizing phototoxicity and photobleaching in the surrounding tissue. wikipedia.orgevidentscientific.com While direct studies specifically detailing the use of FDG with two-photon microscopy are not yet prevalent, the spectral properties of fluorescein, the product of the FDG reaction, are compatible with two-photon excitation. mdpi.com The prospect of using FDG with two-photon microscopy could enable researchers to monitor β-galactosidase activity in deep tissue layers and within living organisms with unprecedented clarity and minimal invasiveness. nih.gov

The integration of FDG with these advanced imaging techniques holds the key to answering complex biological questions, from understanding the spatial dynamics of cellular senescence in aging tissues to monitoring gene expression in real-time within a living animal.

Potential in High-Throughput Screening (HTS) Applications

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of thousands to millions of compounds. alitheagenomics.com Fluorescence-based assays are particularly well-suited for HTS due to their sensitivity, speed, and amenability to automation. nih.govnih.govrsc.org this compound, as a fluorogenic substrate, possesses several characteristics that make it a strong candidate for HTS applications.

The enzymatic amplification of the signal, where a single β-galactosidase enzyme can process multiple FDG molecules to generate a bright fluorescent signal, provides the high sensitivity required for HTS. interchim.frthermofisher.com This sensitivity is crucial for detecting subtle changes in enzyme activity in response to chemical compounds. Fluorescence-based assays using FDG are reported to be 100 to 1000 times more sensitive than radioisotope-based ELISAs. interchim.frthermofisher.com

The development of robust and miniaturized HTS assays is a continuous effort in drug discovery. agscientific.com The properties of FDG are conducive to such formats, allowing for the screening of large compound libraries in microplate formats. biomol.com Challenges such as the polar nature of FDG, which can hinder its entry into cells, have been addressed through methods like hypotonic shock, although this can lead to uneven substrate loading. agscientific.com Overcoming such technical hurdles is essential for the successful implementation of FDG in large-scale screening campaigns.

The potential applications of FDG in HTS are vast, ranging from identifying inhibitors of microbial β-galactosidase for the development of new antibiotics to screening for compounds that modulate cellular senescence in the context of age-related diseases.

Further Development of Quantitative and Live-Cell Assays

A significant advantage of this compound over chromogenic substrates like X-gal is its suitability for quantitative analysis. researchgate.net The fluorescence intensity directly correlates with the amount of product formed, allowing for a more precise measurement of β-galactosidase activity. researchgate.net However, there are ongoing challenges and opportunities for the further development of quantitative and live-cell assays using FDG.

Challenges in Quantitative Assays: One of the primary challenges in quantitative assays is ensuring consistent and uniform substrate delivery into living cells. agscientific.com The polar nature of FDG can make it difficult to cross the cell membrane, and methods to facilitate its entry can impact cell viability and introduce variability. agscientific.com Furthermore, the leakage of the fluorescent product, fluorescein, from cells can be an issue, particularly at physiological temperatures, potentially leading to an underestimation of enzyme activity or signal diffusion to neighboring cells. pnas.org

Another consideration is the potential for endogenous lysosomal β-galactosidase activity to interfere with the measurement of cytosolic LacZ reporter activity. pnas.org Distinguishing between these two sources of activity is crucial for accurate quantification in reporter gene assays.

Future Development Directions: Future research will likely focus on developing new strategies to improve substrate delivery and retention. This could involve the design of more lipophilic FDG derivatives that can more readily diffuse across cell membranes or the use of novel delivery systems.

There is also a need for the continued development of ratiometric or multi-wavelength assays to provide internal controls for variations in cell number, substrate loading, and other experimental parameters. For instance, a double-substrate method using both FDG for quantitative analysis and X-Gal for qualitative assessment has been proposed to provide a more comprehensive and reliable assay of senescence-associated β-galactosidase activity. researchgate.net

The development of kinetic live-cell assays that can monitor β-galactosidase activity in real-time over extended periods will provide deeper insights into dynamic cellular processes. This requires substrates with high stability and low cytotoxicity, as well as imaging systems that can maintain cell health during long-term observation.

By addressing these challenges and pursuing these future directions, researchers can further enhance the power and utility of this compound as a quantitative tool for cellular and molecular biology.

Q & A

Q. What are the established protocols for synthesizing Fluorescein-digalactoside, and how can purity be validated?

this compound is typically synthesized via enzymatic or chemical glycosylation of fluorescein with galactose residues. Key steps include protecting group strategies to ensure regioselectivity and HPLC purification for isolating the product. Purity validation involves mass spectrometry (for molecular weight confirmation) and high-resolution NMR (to verify glycosidic bond formation). Quantitative analysis of residual solvents or unreacted substrates can be performed using GC-MS or UV-Vis spectrophotometry .

Q. Which spectroscopic techniques are most effective for detecting this compound in enzymatic assays?

Fluorescence spectroscopy (excitation/emission at 490/514 nm) is the primary method due to the compound’s inherent fluorescence. For kinetic studies, stopped-flow fluorescence assays provide real-time monitoring of galactosidase activity. UV-Vis spectrophotometry (at 492 nm) is a cost-effective alternative, though less sensitive. Confocal microscopy is used for spatial localization in cellular systems .

Q. What are the primary applications of this compound in studying glycosidase activity?

It serves as a fluorogenic substrate for β-galactosidases, enabling real-time tracking of enzyme kinetics in vitro and in vivo. Applications include screening enzyme inhibitors, profiling glycosidase activity in lysosomal storage disorders, and monitoring gene expression in lacZ-based reporter systems .

Q. How does the structure of this compound influence its specificity as a substrate for galactosidases?

The digalactoside moiety mimics natural substrates, ensuring recognition by β-galactosidases. Steric hindrance from the fluorescein group limits cross-reactivity with non-target enzymes. Structural analogs (e.g., mono- vs. di-galactosides) can be tested via competitive inhibition assays to validate specificity .

Advanced Research Questions

Q. How can researchers optimize experimental conditions to minimize photobleaching of this compound in live-cell imaging?

Use low-intensity light sources and antifade reagents (e.g., ascorbic acid). Two-photon microscopy reduces photobleaching by limiting excitation to the focal plane. Control experiments should quantify photobleaching rates under varying conditions (e.g., pH, temperature) to adjust imaging protocols .

Q. What statistical approaches are recommended for analyzing dose-response data involving this compound in kinetic studies?

Non-linear regression models (e.g., Michaelis-Menten or Hill equations) are standard for enzyme kinetics. Bootstrapping or Bayesian methods account for variability in replicates. For high-throughput data, machine learning algorithms (e.g., random forests) can identify outliers or non-linear trends .

Q. How should discrepancies in reported binding affinities of this compound across studies be addressed?

Conduct meta-analyses to identify methodological differences (e.g., buffer composition, temperature). Validate assays using standardized protocols (e.g., ISO guidelines) and reference compounds. Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) provide orthogonal affinity measurements to resolve contradictions .

Q. What are the best practices for integrating this compound-based assays with other biochemical techniques to ensure data reproducibility?

Cross-validate results with orthogonal methods (e.g., ELISA for protein quantification or LC-MS for metabolite profiling). Use internal controls (e.g., spiked substrates) and inter-laboratory validation to address batch-to-batch variability. Document all experimental parameters (e.g., pH, ionic strength) in line with FAIR data principles .

Q. What methodological controls are essential when using this compound in high-throughput screening environments?

Include negative controls (e.g., substrate-only wells) to account for autofluorescence and positive controls (e.g., known inhibitors). Normalize fluorescence signals to plate-specific background readings. Use Z-factor analysis to assess assay robustness and minimize false positives .

Q. How can computational modeling be applied to predict the interaction dynamics of this compound with target enzymes?

Molecular docking (e.g., AutoDock Vina) predicts binding conformations, while molecular dynamics simulations (e.g., GROMACS) assess stability under physiological conditions. QSAR models correlate structural features with activity data to guide substrate optimization .

Key Methodological Considerations

- Reproducibility : Follow guidelines from the Beilstein Journal of Organic Chemistry for detailed experimental reporting, including raw data deposition in repositories like Zenodo .

- Data Analysis : Use tools like R or Python for statistical modeling, ensuring code and datasets are openly accessible to facilitate peer review .

- Ethical Standards : Adhere to institutional protocols for handling fluorescent probes in biological systems, including cytotoxicity assessments .

Retrosynthesis Analysis